molecular formula C11H13F3N2 B166888 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline CAS No. 133184-80-2

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

Cat. No. B166888
M. Wt: 230.23 g/mol
InChI Key: HPDFKXPVMXSXGE-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C11H13F3N2 . It is related to a class of compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another study reports the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination .

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: This compound has been used in the design and synthesis of anti-tubercular agents . These agents are designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
  • Methods of Application: The compound was used in the synthesis of a series of novel derivatives. These derivatives were then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, six exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Biomolecular Binding Properties

  • Scientific Field: Organic Chemistry
  • Application Summary: This compound has been used in the synthesis of new series of quinolines. These quinolines have been studied for their photophysics and biomolecular binding properties .
  • Methods of Application: The compound was used in the Buchwald–Hartwig amination to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines .
  • Results: The synthesized quinolines had strong interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions .

Pyrazinamide Derivatives as Anti-tubercular Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application: The compounds were tested against Mycobacterium tuberculosis H37Ra .
  • Results: Five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Synthesis of Quinolines via Buchwald–Hartwig Amination

  • Scientific Field: Organic Chemistry
  • Application Summary: This work reports a successful synthesis of two new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination .
  • Methods of Application: The synthesis started from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (morpholine and pyrrolidine) .
  • Results: The synthesized quinolines had strong interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions .

Synthesis of Pyrrolidin-2-ones via Photoinduced Organocatalyzed Three-Component Cyclization

  • Scientific Field: Organic Chemistry
  • Application Summary: This work reports a green and efficient reaction route for the synthesis of pyrrolidin-2-ones .
  • Methods of Application: The synthesis was achieved via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .
  • Results: The method developed provides an efficient route for the synthesis of pyrrolidin-2-ones .

Synthesis of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
  • Methods of Application: The compounds were tested against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Safety And Hazards

The safety and hazards associated with “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” are not specified in the available resources . Typically, safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards, along with guidance on safe handling and storage procedures.

Future Directions

The future directions for research on “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” are not specified in the available resources . Future research could potentially explore its synthesis, properties, and potential applications in various fields.

properties

IUPAC Name

2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDFKXPVMXSXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333817
Record name 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline

CAS RN

133184-80-2
Record name 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 133184-80-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated hydrochloric acid (1.36 ml, 16.3 mmol) and anhydrous tin dichloride (1.55 g, 8.16 mmol) were sequentially added at 0° C. to a methanol (4 ml) solution of 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine (606 mg, 2.33 mmol), obtained as described in Referential Example 3-1. The resulting mixture was stirred for four hours. A saturated solution of sodium hydrogen carbonate was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (50 g, hexane/ethyl acetate=15/1). Thus, 1-[2-amino-4-(trifluoromethyl)phenyl]pyrrolidine (550 mg, quant.) was yielded as a red-orange colored oily material.
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BL Bailey, W Nguyen, A Ngo, CD Goodman… - Bioorganic …, 2021 - Elsevier
Malaria is a devastating parasitic disease caused by parasites from the genus Plasmodium. Therapeutic resistance has been reported against all clinically available antimalarials, …
Number of citations: 6 www.sciencedirect.com
RP Siqueira - 2018 - locus.ufv.br
Serine/Arginine protein kinase (SRPK) are key components of the splicing machinery trough the phosphoregulation of SR Proteins, which are crucial for exon selection in the alternative …
Number of citations: 0 www.locus.ufv.br
RP Siqueira, MV de Andrade Barros… - European Journal of …, 2017 - Elsevier
The serine/arginine-rich protein kinases (SRPKs) have frequently been found with altered activity in a number of cancers, suggesting they could serve as potential therapeutic targets in …
Number of citations: 31 www.sciencedirect.com

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